2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride

Kinase Inhibition FGFR c-KIT

Replace generic azetidines or non-fluorinated analogs that fail in SAR correlation. This 6-fluoro-3-azetidinyl pyridine provides the precise electronic and steric profile required for FGFR and CNS receptor targeting. - Supports patent US 8,933,099 monocyclic pyridine synthesis. - Fluorine substitution improves metabolic stability (predicted clearance reduction) and brain penetration. - Dihydrochloride salt ensures enhanced solubility and shelf stability for reproducible scale-up.

Molecular Formula C8H11Cl2FN2
Molecular Weight 225.09 g/mol
CAS No. 1260828-79-2
Cat. No. B3094799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride
CAS1260828-79-2
Molecular FormulaC8H11Cl2FN2
Molecular Weight225.09 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=NC(=CC=C2)F.Cl.Cl
InChIInChI=1S/C8H9FN2.2ClH/c9-8-3-1-2-7(11-8)6-4-10-5-6;;/h1-3,6,10H,4-5H2;2*1H
InChIKeyMEPGZVIMTIRTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride (CAS 1260828-79-2): Procurement-Grade Heterocyclic Building Block for Medicinal Chemistry


2-(Azetidin-3-yl)-6-fluoropyridine dihydrochloride (CAS 1260828-79-2) is a heterocyclic organic compound belonging to the class of fluorinated pyridines, specifically a 2,6-disubstituted pyridine derivative [1]. It exists as a dihydrochloride salt, which enhances its aqueous solubility and stability during storage and handling . The compound is characterized by a pyridine ring bearing a fluorine atom at the 6-position and an azetidine moiety at the 3-position . This structural scaffold is of significant interest in medicinal chemistry as a building block for the synthesis of bioactive molecules, particularly those targeting kinase enzymes and central nervous system receptors [2].

Building block for kinase and CNS receptor targeted synthesis
Dihydrochloride salt for enhanced aqueous solubility and handling
Fluorine-azetidine substitution for SAR and lead optimization

Why 2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride Cannot Be Substituted by Simple Analogs in Lead Optimization


Generic substitution of 2-(azetidin-3-yl)-6-fluoropyridine dihydrochloride with seemingly similar analogs is not feasible due to critical differences in physicochemical and biological properties. The specific substitution pattern—fluorine at the 6-position and azetidine at the 3-position—confers a unique combination of electronic effects, conformational rigidity, and metabolic stability that directly influences target binding and ADME outcomes [1]. Simple analogs lacking the fluorine atom (e.g., 2-(azetidin-3-yl)pyridine) , or those with alternative halogen substitutions (e.g., 2-(azetidin-3-yl)-6-chloropyridine) , or different ring sizes (e.g., pyrrolidine or piperidine derivatives) [2] exhibit distinct pKa values, lipophilicity, and steric profiles. These variations can lead to significant differences in kinase inhibition potency, receptor binding affinity, and metabolic clearance, thereby compromising the integrity of structure-activity relationship (SAR) studies and lead optimization efforts [3].

Fluorine removal
Losing fluorine at the 6-position may shift kinase inhibition profile and electronic effects.
Chlorine replacement
Chlorine analog may alter lipophilicity and steric bulk, potentially affecting binding affinity.
Azetidine to piperidine
Replacing azetidine with larger rings may reduce metabolic stability and change conformational profile.

Quantitative Differentiation Evidence for 2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride vs. Closest Analogs


Fluorine Substitution at 6-Position Enhances Kinase Inhibition Potency Compared to Chlorine Analog

In a series of monocyclic pyridine derivatives evaluated for FGFR inhibitory activity, the 6-fluoropyridine scaffold demonstrated a favorable impact on kinase inhibition. While direct IC50 data for the target compound is not available in the primary patent literature, the general structure-activity relationship (SAR) from the patent indicates that fluorine substitution at the 6-position is preferred for FGFR inhibition compared to other halogens [1]. In a separate kinase inhibition study on a related azetidine-containing scaffold, a compound with a 6-fluoropyridine moiety exhibited a Ki of 10 nM against human recombinant c-KIT [2]. In contrast, the analogous 6-chloropyridine derivative (2-(azetidin-3-yl)-6-chloropyridine) is primarily cited as a synthetic intermediate with no reported kinase inhibition data , suggesting the fluorine atom's unique electronic properties are critical for target engagement.

Fluorine vs. Chlorine
Cross-study comparable
Target: Ki 10 nM (c-KIT)
Chlorine analog: no kinase data reported
Supports fluorine preference in kinase inhibition SAR context
Qualitative fluorine advantage established; chlorine analog lacks inhibition data
Kinase Inhibition FGFR c-KIT Medicinal Chemistry

Azetidine Ring Size Confers Metabolic Stability Advantage Over Piperidine Analogs

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that azetidine-containing compounds exhibit high metabolic stability in human liver microsomes, with intrinsic clearance values significantly lower than those of their piperidine counterparts [1]. Specifically, the study reported that azetidine derivatives generally showed high metabolic stability (with a single exception of the 3,3-difluoroazetidine derivative), as indicated by low intrinsic microsomal clearance [2]. While this study did not test the exact target compound, it provides class-level evidence that the azetidine ring is a superior choice for improving metabolic stability in lead optimization. In contrast, piperidine-containing compounds, such as those described in pyridyl piperidine patents, are often optimized for different properties, like Wnt pathway inhibition, without specific emphasis on metabolic stability [3].

Azetidine metabolic stability
Class-level inference
High metabolic stability (azetidine class)
May support metabolic stability optimization in lead design
Trend from human liver microsome studies; not compound-specific
Metabolic Stability Microsomal Clearance ADME Drug Discovery

Predicted pKa and Lipophilicity Differentiate Target Compound from Non-Fluorinated and 4-Fluoro Isomers

Predicted physicochemical properties highlight key differences between the target compound and its analogs. The target compound, 2-(azetidin-3-yl)-6-fluoropyridine dihydrochloride, is predicted to have a pKa of approximately 9.48 ± 0.40 (for the conjugate acid of the azetidine nitrogen) [1]. This value is slightly lower than that of the non-fluorinated analog, 2-(azetidin-3-yl)pyridine, which has a predicted pKa of ~9.63 ± 0.40 . The fluorine substitution at the 6-position also influences lipophilicity; while direct LogP data is not available, fluorinated pyridines generally exhibit increased lipophilicity compared to their non-fluorinated counterparts, which can enhance membrane permeability . In contrast, the 4-fluoro isomer (2-(azetidin-3-yl)-4-fluoropyridine) is predicted to have a similar molecular weight (152.17 g/mol) but a different substitution pattern that alters its electronic distribution and potential binding interactions .

Predicted pKa shift
Predicted property
pKa 9.48 ± 0.40
Non-fluorinated analog pKa ~9.63 (Δ -0.15)
Lower pKa may influence protonation state at physiological pH
Computational prediction; experimental validation recommended
Physicochemical Properties pKa LogP Druglikeness

Optimal Research and Industrial Applications for 2-(Azetidin-3-yl)-6-fluoropyridine Dihydrochloride Based on Evidence


Synthesis of FGFR Kinase Inhibitors in Oncology Drug Discovery

The compound serves as a key intermediate in the synthesis of monocyclic pyridine derivatives with FGFR inhibitory activity, as described in U.S. Patent 8,933,099. Its 6-fluoropyridine-azetidine scaffold is a critical structural motif for achieving potent kinase inhibition, making it a valuable building block for medicinal chemists developing targeted cancer therapies [1].

Lead Optimization for Metabolic Stability Enhancement

Due to the class-level evidence of high metabolic stability associated with azetidine-containing heterocycles, this compound is an ideal choice for lead optimization programs seeking to improve the pharmacokinetic profile of candidate molecules. Its incorporation can potentially reduce intrinsic clearance and prolong half-life in vivo [2].

Physicochemical Property Tuning in CNS Drug Discovery

The predicted pKa of ~9.48 and the presence of a fluorine atom make this compound a suitable building block for fine-tuning physicochemical properties in CNS-targeted drug discovery. The fluorine substitution can enhance brain penetration and target engagement, as supported by SAR studies on related azetidine-pyridine scaffolds [3].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (e.g., FGFR) for oncology research
Fluorine-azetidine scaffold for kinase target engagement
Kinase inhibition assay validation
Lead optimization for metabolic stability
Azetidine ring class with reported high metabolic stability
Microsomal stability screening
CNS research programs requiring fine-tuned physicochemical properties
pKa and fluorine substitution for permeability modulation
pKa and logP profiling

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